Lanatoside A

Übersicht

Beschreibung

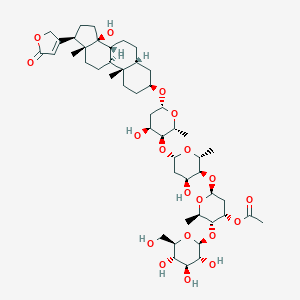

Lanatosid A ist ein Herzglykosid, das aus den Blättern der Pflanze Digitalis lanata gewonnen wird. Es ist bekannt für seine starke Wirkung auf das Herz, insbesondere bei der Behandlung von Herzinsuffizienz und bestimmten Arten von Herzrhythmusstörungen. Lanatosid A besteht aus einem Steroidkern, der mit einem Zuckeranteil verbunden ist, der für seine biologische Aktivität verantwortlich ist.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Lanatosid A kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Glykosylierung von Digoxigenin mit bestimmten Zuckerresten beinhalten. Das Verfahren beinhaltet typischerweise die Verwendung von Schutzgruppen, um selektive Reaktionen an gewünschten Positionen zu gewährleisten. Die Glykosylierungsreaktion wird oft unter sauren oder basischen Bedingungen durchgeführt, abhängig von den verwendeten Reagenzien.

Industrielle Produktionsmethoden

Die industrielle Produktion von Lanatosid A umfasst die Extraktion der Verbindung aus den Blättern von Digitalis lanata. Die Blätter werden geerntet, getrocknet und einer Reihe von Extraktions- und Reinigungsschritten unterzogen, um Lanatosid A zu isolieren. Die gereinigte Verbindung wird dann aus Lösungsmitteln wie Methanol oder Ethanol kristallisiert, um das Endprodukt zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Lanatosid A unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Lanatosid A kann oxidiert werden, um verschiedene Derivate zu bilden, die möglicherweise veränderte biologische Aktivitäten aufweisen.

Reduktion: Reduktionsreaktionen können die glykosidischen Bindungen oder den Steroidkern verändern, was zu verschiedenen Analogen führt.

Substitution: Substitutionsreaktionen können am Zuckeranteil oder am Steroidkern auftreten und zur Bildung neuer Verbindungen mit möglicherweise unterschiedlichen pharmakologischen Eigenschaften führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Substitutionsreaktionen können Reagenzien wie Alkylhalogenide oder Acylchloride unter basischen oder sauren Bedingungen beinhalten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Glykosidderivate und modifizierte Steroidverbindungen, die weiter auf ihre pharmakologischen Aktivitäten untersucht werden können.

Wissenschaftliche Forschungsanwendungen

Lanatosid A hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Modellverbindung zur Untersuchung von Glykosylierungsreaktionen und der Synthese von Glykosiden verwendet.

Biologie: Lanatosid A wird verwendet, um die Auswirkungen von Herzglykosiden auf zelluläre Prozesse zu untersuchen, einschließlich Ionentransport und Signaltransduktion.

Medizin: Es wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Herzerkrankungen und seine Rolle bei der Modulation zellulärer Pfade, die an Krebs beteiligt sind, untersucht.

Industrie: Lanatosid A wird in der pharmazeutischen Industrie zur Entwicklung von Herzmedikamenten und als Referenzstandard in Qualitätskontrollprozessen verwendet

Wirkmechanismus

Lanatosid A entfaltet seine Wirkung durch Hemmung der Natrium-Kalium-ATPase-Pumpe in Herzmuskelzellen. Diese Hemmung führt zu einem Anstieg des intrazellulären Natriumspiegels, der wiederum über den Natrium-Calcium-Austauscher zu einem Anstieg des intrazellulären Kalziumspiegels führt. Der erhöhte Kalziumspiegel verbessert die Herzkontraktilität, wodurch Lanatosid A bei der Behandlung von Herzinsuffizienz wirksam ist. Darüber hinaus kann Lanatosid A verschiedene Signalwege modulieren, einschließlich derer, die an Apoptose und Zellproliferation beteiligt sind .

Wissenschaftliche Forschungsanwendungen

Lanatoside A has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of glycosides.

Biology: this compound is used to study the effects of cardiac glycosides on cellular processes, including ion transport and signal transduction.

Medicine: It is investigated for its potential therapeutic effects in treating heart conditions and its role in modulating cellular pathways involved in cancer.

Industry: This compound is used in the pharmaceutical industry for the development of cardiac drugs and as a reference standard in quality control processes

Wirkmechanismus

Lanatoside A exerts its effects by inhibiting the sodium-potassium ATPase pump in cardiac cells. This inhibition leads to an increase in intracellular sodium levels, which in turn causes an increase in intracellular calcium levels through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac contractility, making this compound effective in treating heart failure. Additionally, this compound can modulate various signaling pathways, including those involved in apoptosis and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Lanatosid A gehört zu einer Gruppe von Herzglykosiden, die Verbindungen wie Digoxin, Digitoxin und Lanatosid C umfasst. Im Vergleich zu diesen Verbindungen weist Lanatosid A einzigartige strukturelle Merkmale auf, die seine Pharmakokinetik und Pharmakodynamik beeinflussen. Beispielsweise:

Digoxin: Ähnlich in der Struktur, unterscheidet sich jedoch im Zuckeranteil, der an den Steroidkern gebunden ist.

Digitoxin: Hat eine längere Halbwertszeit und unterschiedliche Stoffwechselwege im Vergleich zu Lanatosid A.

Lanatosid C: Teilt eine ähnliche Struktur, hat aber unterschiedliche glykosidische Verknüpfungen, die seine biologische Aktivität beeinflussen .

Diese Unterschiede unterstreichen die Einzigartigkeit von Lanatosid A und seine spezifischen Anwendungen in der medizinischen und wissenschaftlichen Forschung.

Eigenschaften

IUPAC Name |

[6-[4-hydroxy-6-[4-hydroxy-6-[[14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H76O19/c1-22-43(66-38-18-33(53)44(23(2)61-38)67-39-19-34(63-25(4)51)45(24(3)62-39)68-46-42(57)41(56)40(55)35(20-50)65-46)32(52)17-37(60-22)64-28-9-12-47(5)27(16-28)7-8-31-30(47)10-13-48(6)29(11-14-49(31,48)58)26-15-36(54)59-21-26/h15,22-24,27-35,37-46,50,52-53,55-58H,7-14,16-21H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGQJKBUXPKSAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H76O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860207 | |

| Record name | 3-{[Hexopyranosyl-(1->4)-3-O-acetyl-2,6-dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl]oxy}-14-hydroxycard-20(22)-enolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

969.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17575-20-1 | |

| Record name | Lanatoside A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.